molecular formula C14H16ClN3O2 B12574641 2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol CAS No. 642084-78-4

2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol

Cat. No.: B12574641
CAS No.: 642084-78-4
M. Wt: 293.75 g/mol
InChI Key: VNJCTRYNBLYGDD-UHFFFAOYSA-N
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Description

2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 5-amino-2-chlorophenol with 2-chloropyridine under basic conditions to form an intermediate. This intermediate is then reacted with ethylene oxide to introduce the ethan-1-ol moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol: can be compared to other compounds with similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

CAS No.

642084-78-4

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

2-[[5-[(5-amino-2-chlorophenyl)methoxy]pyridin-2-yl]amino]ethanol

InChI

InChI=1S/C14H16ClN3O2/c15-13-3-1-11(16)7-10(13)9-20-12-2-4-14(18-8-12)17-5-6-19/h1-4,7-8,19H,5-6,9,16H2,(H,17,18)

InChI Key

VNJCTRYNBLYGDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)COC2=CN=C(C=C2)NCCO)Cl

Origin of Product

United States

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